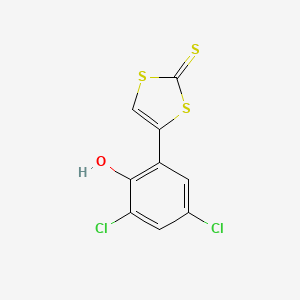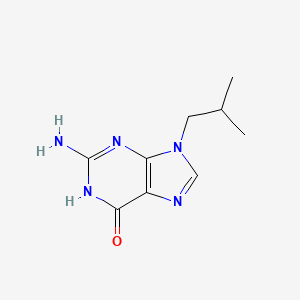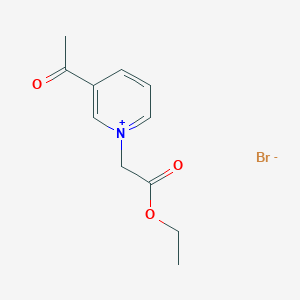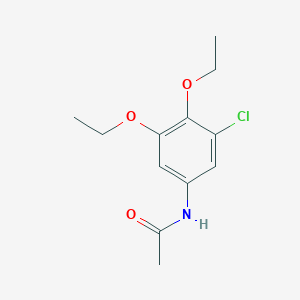![molecular formula C18H20 B14353795 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene CAS No. 90173-57-2](/img/structure/B14353795.png)
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with an ethenyl group, a methyl group, and a 1-(3-methylphenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, elevated temperatures.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon), room temperature to moderate heating.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学的研究の応用
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用機序
The mechanism of action of 1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to specific sites, altering the conformation or activity of the target molecules, and modulating biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
1-Ethenyl-2-methylbenzene:
1-Ethenyl-4-methylbenzene:
1-Ethenyl-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene is unique due to the presence of the 1-(3-methylphenyl)ethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
| 90173-57-2 | |
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
1-ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H20/c1-5-16-9-10-18(12-14(16)3)15(4)17-8-6-7-13(2)11-17/h5-12,15H,1H2,2-4H3 |
InChIキー |
WQLRQADZJAZSRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C)C2=CC(=C(C=C2)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/no-structure.png)
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)




